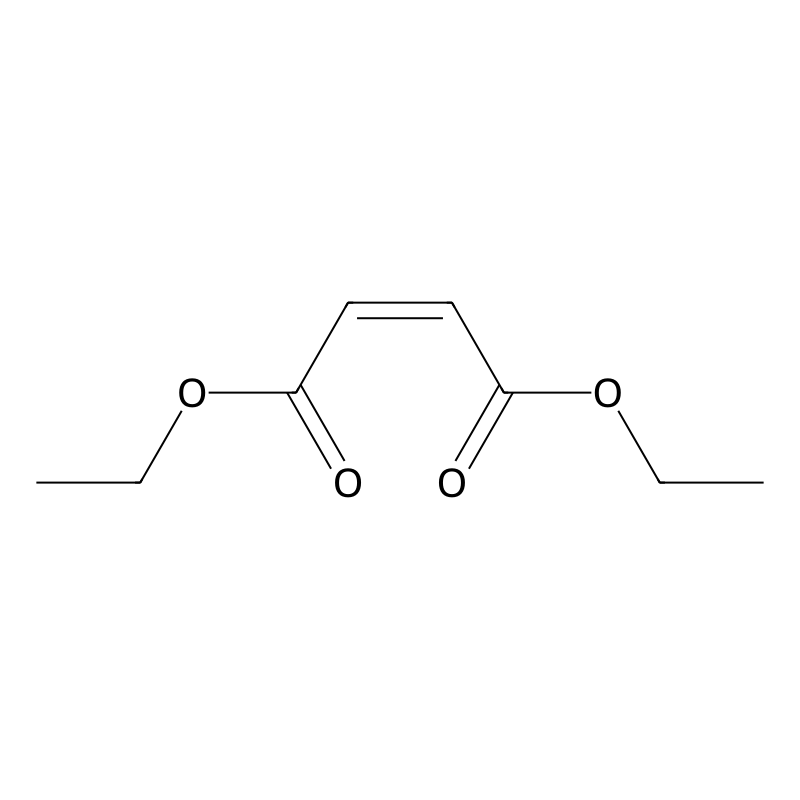

Diethyl maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diethyl maleate is an organic compound classified as a maleate ester, with the chemical formula and a CAS Registry number of 141-05-9. It appears as a colorless liquid at room temperature, with a melting point of -10°C and a boiling point of approximately 220°C. This compound is noted for its fruity odor, reminiscent of banana and citrus, although it is no longer used in fragrances due to potential sensitization issues . Diethyl maleate is primarily synthesized through the esterification of maleic acid or maleic anhydride with ethanol, often using sulfuric acid as a catalyst .

DEM's mechanism of action depends on the specific research context. Here are two notable examples:

Inhibition of Glutathione Synthesis

DEM can deplete glutathione (GSH), a vital cellular antioxidant, by alkylating GSH through Michael addition []. This property makes DEM useful in studies on oxidative stress and related diseases.

Immunomodulation

DEM has been shown to modulate the immune system by affecting immune cell function and cytokine production []. This makes it a potential candidate for research on autoimmune diseases and immunotherapies.

Inducing Oxidative Stress

- In Vitro Studies: DEM is commonly used in cell culture experiments to induce oxidative stress, a condition where cells experience an imbalance between free radicals and antioxidants [1]. This allows researchers to study cellular responses to stress and evaluate the effectiveness of antioxidant defenses.

DEM depletes glutathione, a major cellular antioxidant, leading to the accumulation of reactive oxygen species (ROS) [1]. By mimicking conditions of oxidative stress, researchers can gain insights into various diseases associated with it, such as neurodegenerative disorders and aging.

Source

Investigating Renal Function

- Understanding Kidney Injury: Studies have explored the use of DEM to investigate mechanisms of kidney injury, particularly acute kidney injury (AKI) [2]. DEM administration in animal models can induce AKI, allowing researchers to study the underlying pathways involved in kidney damage.

This research helps identify potential therapeutic targets for preventing or treating AKI, a significant public health concern.

Source

Studying Cancer Biology

- Cancer Treatment and Monitoring: DEM has been explored for its potential role in cancer treatment [3]. It may exhibit anti-tumor properties by affecting various cellular processes in cancer cells. Additionally, DEM can be used with Positron Emission Tomography (PET) scans to monitor treatment response in some cancers [4].

In biological systems, diethyl maleate is known to react enzymatically with glutathione, leading to the depletion of this important antioxidant in cells. This reaction has been studied extensively in rat liver models and has implications for understanding its metabolic effects .

Diethyl maleate exhibits notable biological activity, particularly its ability to modulate cellular pathways associated with cancer. Research indicates that it can inhibit cell growth in transformed cells by affecting glutathione levels and mitogen-activated protein kinase pathways . Furthermore, it has been studied for its potential applications in renal function assessment and cancer treatment monitoring via Positron Emission Tomography .

The compound's ability to deplete glutathione also suggests possible roles in pharmacological applications, particularly in enhancing the efficacy of certain chemotherapeutic agents by altering cellular redox states .

The synthesis of diethyl maleate typically involves the following methods:

- Esterification Reaction: The most common method involves the direct esterification of maleic anhydride with ethanol. This reaction requires an acid catalyst such as sulfuric acid.

- Procedure: Combine maleic anhydride and ethanol in a reaction vessel with an acid catalyst and heat under reflux conditions. The reaction proceeds until water is removed from the system.

- Oxidative Cleavage: Recent studies have explored the selective production of diethyl maleate through oxidative cleavage processes involving lignin-derived compounds. This method highlights sustainable practices in chemical synthesis by utilizing biomass .

Diethyl maleate has diverse applications across various industries:

- Chemical Synthesis: It serves as a reagent for producing polyaspartic acid esters used in coatings and adhesives.

- Pesticide Production: It is utilized in synthesizing malathion, an organophosphate insecticide .

- Polymer Chemistry: The compound is involved in creating unsaturated polyester resins for reinforced materials like fiberglass .

- Medical

Studies on diethyl maleate have focused on its interactions with biological molecules, particularly glutathione. The compound has been shown to reduce hepatic glutathione levels when administered parenterally, indicating its capacity to influence detoxification pathways within the liver . This interaction underscores its potential implications in drug metabolism and toxicity studies.

Additionally, research has explored its effects on renal function and tumor growth inhibition, providing insights into its therapeutic potential and mechanisms of action .

Diethyl maleate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Maleic Acid | Dicarboxylic acid; used in polymer production | Does not possess ester functionality | |

| Fumaric Acid | Geometric isomer of maleic acid; less reactive | More stable than diethyl maleate | |

| Diethyl Fumarate | Similar structure; less prone to react as dienophile | Lacks the glutathione-depleting properties | |

| Diethyl Malate | Derived from diethyl maleate; more soluble | Exhibits different biological activities |

Diethyl maleate's unique reactivity as a dienophile and its role as a glutathione depleting agent distinguish it from these similar compounds, making it particularly valuable in both synthetic chemistry and biological research contexts .

Laboratory-scale synthesis of diethyl maleate employs various methodological approaches, each offering distinct advantages in terms of reaction efficiency, stereochemical control, and operational simplicity. These techniques serve as the foundation for understanding the fundamental chemistry underlying larger-scale production processes while providing researchers with reproducible methods for compound preparation.

Esterification Protocols Using Thionyl Chloride Catalysis

Thionyl chloride-mediated esterification represents one of the most efficient and widely employed laboratory methods for synthesizing diethyl maleate [6] [7]. This approach leverages the unique reactivity of thionyl chloride (SOCl₂) to facilitate the conversion of maleic acid to its corresponding diethyl ester under controlled conditions. The mechanism involves initial formation of an activated intermediate that enhances the electrophilic character of the carbonyl carbon, thereby promoting nucleophilic attack by ethanol [8] [9].

The protocol typically commences with the dissolution of maleic acid in anhydrous ethanol, followed by the careful dropwise addition of thionyl chloride at temperatures maintained between 0°C and room temperature [10]. The stoichiometric ratio of reactants plays a crucial role in determining reaction efficiency, with optimal results achieved using approximately 1.5 molar equivalents of thionyl chloride relative to maleic acid [7]. The reaction mixture undergoes gradual warming to temperatures ranging from 50°C to 80°C, with reaction times varying from 2 to 6 hours depending on the specific conditions employed [10].

The mechanistic pathway begins with nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [8]. This intermediate serves as an excellent leaving group, facilitating subsequent nucleophilic substitution by ethanol molecules. The formation of gaseous byproducts, including sulfur dioxide and hydrogen chloride, drives the reaction toward completion while simplifying product purification [6] [9].

Temperature control emerges as a critical parameter in thionyl chloride-catalyzed esterification, as elevated temperatures can promote unwanted side reactions, including the formation of diethyl fumarate through isomerization [11] [12]. Maintaining reaction temperatures below 80°C helps preserve the desired Z-configuration of the product while maximizing yield efficiency [7]. The use of anhydrous conditions proves essential, as the presence of water can lead to hydrolysis of thionyl chloride and reduced reaction efficiency [10].

Workup procedures for thionyl chloride-mediated synthesis typically involve removal of excess solvent under reduced pressure, followed by aqueous extraction to remove acidic impurities [10]. The crude product undergoes washing with saturated sodium bicarbonate solution to neutralize residual acid, followed by drying over anhydrous sodium sulfate [7]. Final purification often employs fractional distillation or column chromatography to achieve the desired purity levels.

Yield optimization in thionyl chloride-catalyzed reactions depends on several factors, including the quality of starting materials, reaction temperature control, and the efficiency of product isolation procedures [7]. Under optimal conditions, this methodology consistently delivers yields ranging from 85% to 95%, making it particularly attractive for laboratory-scale synthesis [10]. The method's reliability and reproducibility have established it as a standard approach in organic synthesis laboratories worldwide.

Safety considerations for thionyl chloride-based synthesis require appropriate ventilation and personal protective equipment due to the corrosive nature of the reagent and the formation of toxic gaseous byproducts [13]. The reaction must be conducted in a well-ventilated fume hood with provisions for trapping hydrogen chloride and sulfur dioxide emissions [6]. Proper disposal of reaction wastes follows established protocols for halogenated and sulfur-containing compounds.

Stereochemical Considerations in Diethyl Maleate Formation

The stereochemical integrity of diethyl maleate during synthesis represents a fundamental concern that directly impacts both product quality and subsequent applications [12] [14]. Diethyl maleate naturally adopts the Z-configuration (cis-arrangement) where both ethyl ester groups are positioned on the same side of the central double bond [4] [5]. This configuration contrasts with its geometric isomer, diethyl fumarate, which exhibits the E-configuration (trans-arrangement) and possesses distinctly different physical and chemical properties [15] [16].

Understanding the factors that influence stereochemical retention during synthesis proves essential for developing reliable synthetic protocols [12]. The Z-configuration of diethyl maleate represents the kinetically controlled product in most esterification reactions, as it forms directly from the corresponding Z-configured maleic acid without requiring geometric rearrangement [5]. However, various reaction conditions can promote isomerization to the thermodynamically more stable E-isomer (diethyl fumarate) [15].

Temperature emerges as the primary factor influencing stereochemical stability during synthesis [11] [12]. Elevated temperatures, particularly those exceeding 100°C, can catalyze the conversion of diethyl maleate to diethyl fumarate through a nucleophile-catalyzed mechanism [14]. This isomerization process involves the formation of a stabilized intermediate that allows rotation around the formerly double bond, ultimately leading to the more thermodynamically stable trans-configuration [12].

The presence of nucleophilic species, including amines, hydroxide ions, and certain phosphorus-containing compounds, can accelerate stereochemical isomerization even at moderate temperatures [14]. Research has demonstrated that the reactivity order for nucleophile-catalyzed isomerization follows the sequence: hydroxide ion > piperidine > azide ion > primary amines > secondary amines [14]. This understanding proves crucial when selecting reaction conditions and purification procedures that minimize unwanted isomerization.

Solvent effects also influence stereochemical stability, with polar protic solvents generally promoting isomerization more readily than aprotic alternatives [14]. The use of ethanol as both reactant and solvent in esterification reactions creates conditions that can facilitate isomerization, particularly in the presence of acid catalysts that can generate trace amounts of nucleophilic species [12]. Careful control of reaction pH and the exclusion of strongly basic conditions help maintain stereochemical integrity.

Mechanistic studies have revealed that stereochemical isomerization proceeds through a Michael addition-elimination pathway, where nucleophiles add to the electron-deficient alkene system before eliminating to restore the double bond [14]. The intermediate formed during this process allows free rotation around the carbon-carbon bond, enabling conversion between geometric isomers [12]. The rate of this process depends on the nucleophilicity of the attacking species and the electrophilic character of the maleate system.

Analytical techniques for monitoring stereochemical purity include nuclear magnetic resonance spectroscopy, which provides distinct signals for the Z and E isomers [12]. Gas chromatography offers another reliable method for quantifying isomeric purity, as the different boiling points of diethyl maleate (225°C) and diethyl fumarate (218°C) enable effective separation [1] [2]. High-performance liquid chromatography can also distinguish between geometric isomers when appropriate column conditions are employed.

Strategies for maintaining stereochemical integrity during synthesis include the use of mild reaction conditions, careful temperature control, and the exclusion of strongly nucleophilic species [14]. The employment of anhydrous conditions and inert atmosphere techniques helps prevent the formation of hydroxide ions that could catalyze isomerization [12]. Additionally, rapid cooling of reaction mixtures and immediate isolation of products minimizes exposure to conditions that might promote geometric rearrangement.

The economic implications of stereochemical control extend beyond simple yield considerations, as the presence of the E-isomer can significantly impact product performance in downstream applications [15]. For instance, the different reactivity profiles of Z and E isomers in polymerization reactions can affect polymer properties and processing characteristics [3]. Consequently, maintaining high stereochemical purity becomes essential for producing commercial-grade diethyl maleate that meets stringent specification requirements.

Industrial Production Processes

Industrial production of diethyl maleate operates on significantly larger scales than laboratory synthesis, necessitating specialized equipment, process optimization, and comprehensive quality control systems [17] [18]. Commercial manufacturing typically involves continuous processes designed to maximize efficiency while maintaining consistent product quality across large production volumes. The transition from laboratory-scale batch reactions to industrial continuous processes requires careful consideration of heat and mass transfer, reaction kinetics, and safety protocols.

Bulk Manufacturing Supply Chains

The bulk manufacturing supply chain for diethyl maleate encompasses a complex network of raw material suppliers, production facilities, and distribution systems designed to meet global demand [3] [18]. Current market analysis indicates that the global diethyl maleate market reached approximately USD 150 million in 2024, with projections suggesting growth to USD 250 million by 2033, representing a compound annual growth rate of 6.5% [18]. This growth trajectory reflects increasing demand across multiple industrial sectors, including pharmaceuticals, agrochemicals, and polymer manufacturing.

Raw material procurement represents the foundation of industrial diethyl maleate production, with maleic anhydride and ethanol serving as the primary feedstocks [17] [19]. Maleic anhydride production typically occurs through the controlled oxidation of benzene or normal-butane in the presence of vanadium pentoxide catalysts at temperatures ranging from 400°C to 500°C [20]. The choice between benzene and butane feedstocks depends on economic factors, regulatory considerations, and regional availability [20]. Ethanol sourcing involves both petroleum-derived synthetic ethanol and bio-based ethanol from fermentation processes, with the selection influenced by cost, sustainability objectives, and regulatory requirements.

Industrial esterification processes typically employ continuous stirred tank reactors or fixed-bed reactor systems operating under carefully controlled temperature and pressure conditions [19]. The European patent EP1678117B1 describes advanced process technologies for maleic acid esterification that achieve high conversion rates while minimizing byproduct formation [17] [21]. These systems incorporate sophisticated heat exchange networks to manage the exothermic nature of esterification reactions while maintaining optimal temperature profiles throughout the reactor system.

Process integration strategies in commercial facilities often combine maleic anhydride production with downstream esterification to create vertically integrated manufacturing complexes [20]. This approach offers advantages in terms of raw material handling, energy utilization, and waste minimization [17]. The integration of maleic anhydride hydrolysis, esterification, and product purification into a single production facility enables better control over product quality and reduces transportation costs associated with intermediate materials.

Supply chain resilience has become increasingly important in diethyl maleate manufacturing, particularly following disruptions experienced during global economic uncertainties [18]. Major producers have implemented diversified sourcing strategies that include multiple suppliers for critical raw materials and alternative production pathways that can be activated during supply chain disruptions [3]. Geographic distribution of production capacity helps ensure continued supply to regional markets even when individual facilities experience operational challenges.

Quality assurance throughout the supply chain involves comprehensive testing protocols at multiple stages, from raw material receipt through final product distribution [22]. Suppliers of maleic anhydride and ethanol must meet stringent purity specifications to ensure consistent product quality in downstream esterification processes [13]. Analytical testing includes measurements of water content, impurity levels, and physical properties that could impact reaction performance or final product characteristics.

Logistics and distribution networks for diethyl maleate accommodate the compound's classification as a combustible liquid with specific handling and transportation requirements [13] [23]. Bulk shipments typically utilize specialized tank containers or tank trucks equipped with appropriate safety systems and loading/unloading equipment [22]. International shipments must comply with various regulatory frameworks, including the International Maritime Dangerous Goods Code and air transport regulations for hazardous materials.

Environmental considerations in supply chain management include the implementation of green chemistry principles and sustainable production practices [18]. Many producers have adopted closed-loop water systems, solvent recovery programs, and waste minimization strategies that reduce environmental impact while improving economic performance [24]. The development of bio-based feedstock alternatives represents an emerging trend that could reshape supply chains toward more sustainable sourcing options.

Market dynamics influencing supply chain decisions include fluctuations in raw material costs, regulatory changes, and evolving customer requirements [18]. The increasing demand for high-purity diethyl maleate in pharmaceutical applications has driven investments in advanced purification technologies and quality control systems [22]. Simultaneously, growth in polymer and coating applications has created demand for larger volume supplies with consistent quality specifications [3].

Infrared and Nuclear Magnetic Resonance Signatures

Infrared Spectroscopy Characteristics

Diethyl maleate exhibits characteristic infrared absorption bands that enable its definitive identification. The infrared spectrum shows strong absorption in the region of 3100-2850 cm⁻¹ corresponding to C-H stretching vibrations [5]. A prominent and strong band appears at 1730 cm⁻¹, which is attributed to the C=O stretching vibration characteristic of ester functional groups [5] [6]. The compound displays a strong absorption at 1640 cm⁻¹ corresponding to the C=C stretching vibration of the alkene moiety [5]. Additionally, a strong band at 1220 cm⁻¹ represents the C-O stretching vibration associated with the ester linkage [5]. The trans configuration of the double bond is confirmed by a medium intensity band at 985 cm⁻¹, characteristic of C-H bending in trans alkenes [7] [5].

Nuclear Magnetic Resonance Spectroscopic Data

The nuclear magnetic resonance spectroscopic signatures of diethyl maleate provide detailed structural information. In ¹H NMR spectroscopy, the vinyl protons appear in the characteristic range of 6.0-6.5 ppm, reflecting the maleate Z-configuration [8] [9]. The ethyl ester methylene protons (OCH₂) resonate at 4.1-4.3 ppm, while the ethyl ester methyl protons (CH₃) appear at 1.2-1.3 ppm [8] [9].

In ¹³C NMR spectroscopy, the carbonyl carbons of the ester groups appear in the region of 160-170 ppm [8]. The vinyl carbons of the C=C double bond resonate at 125-135 ppm [8]. The ethyl ester carbons appear at 60-65 ppm for the OCH₂ carbons and 13-15 ppm for the CH₃ carbons [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of diethyl maleate under electron impact ionization conditions reveals characteristic fragmentation patterns that facilitate structural elucidation. The molecular ion peak appears at m/z 172, corresponding to the intact molecular ion [C₈H₁₂O₄]⁺ [10] [11]. The base peak occurs at m/z 99 with 99.99% relative intensity, representing the loss of a C₃H₅O₂ fragment (73 Da) from the molecular ion [10].

A significant fragment appears at m/z 127 with relative intensities ranging from 29.36% to 68.80%, corresponding to the loss of a C₂H₅O fragment (45 Da) [10]. Additional notable fragments include m/z 53 (25.90% relative intensity) assigned to C₄H₅⁺, m/z 54 (16% relative intensity) assigned to C₄H₆⁺, m/z 29 (19.63% relative intensity) corresponding to CHO⁺ or C₂H₅⁺, and m/z 27 (12.56% relative intensity) assigned to C₂H₃⁺ [10].

Thermodynamic Properties

Phase Transition Behavior

Melting and Boiling Point Characteristics

Diethyl maleate demonstrates well-defined phase transition behavior. The melting point has been reported in the range of -10°C to -8.8°C, indicating that the compound exists as a liquid under normal ambient conditions [1] [12] [3]. Multiple independent sources confirm a boiling point of 225°C at standard atmospheric pressure [1] [12] [3]. The relatively low melting point and moderate boiling point reflect the molecular structure and intermolecular forces present in the compound.

Additional Thermal Properties

The compound exhibits a flash point of 93.3°C (200°F), indicating moderate flammability characteristics [12] [13]. The autoignition temperature is reported as 662°F (295°C) [1] [13]. These thermal properties are crucial for safe handling and storage considerations in industrial applications.

Solubility Parameters and Partition Coefficients

Hansen Solubility Parameters

The Hansen solubility parameters of diethyl maleate have been experimentally determined to provide insight into its solubility behavior. The dispersion parameter (δD) is 20.3 MPa^(1/2), and the polar parameter (δP) is 9.9 MPa^(1/2) [14] [15]. These values indicate moderate dispersion forces and significant polar interactions, consistent with the ester functional groups present in the molecule.

Partition Coefficient and Solubility Behavior

The octanol-water partition coefficient (log P) of diethyl maleate is 2.2, indicating moderate lipophilicity [16] [17]. This value suggests that the compound has a preference for organic phases over aqueous phases by a factor of approximately 158. The water solubility is limited at 14 mg/L at 25°C, confirming its predominantly hydrophobic character [12] [18]. However, diethyl maleate demonstrates good solubility in organic solvents such as ethanol and ether [18].

Vapor Phase Properties

The vapor pressure of diethyl maleate is 1 mmHg at 14°C [1] [12], indicating relatively low volatility at room temperature. The vapor density is 5.93 times that of air [1] [12], which is consistent with its molecular weight. The dielectric constant is 8.6 at 23°C [12], reflecting the polar nature of the ester functional groups.

| Property | Value | Temperature/Conditions | Source Reference |

|---|---|---|---|

| Melting Point | -10°C to -8.8°C | Standard pressure | [1] [12] [3] |

| Boiling Point | 225°C | Standard pressure | [1] [12] [3] |

| Density | 1.064 g/mL | 25°C | [1] [12] [3] |

| Refractive Index | 1.441 | 20°C | [1] [12] |

| Log P | 2.2 | 25°C | [16] [17] |

| Water Solubility | 14 mg/L | 25°C | [12] [18] |

| Hansen δD | 20.3 MPa^(1/2) | 25°C | [14] [15] |

| Hansen δP | 9.9 MPa^(1/2) | 25°C | [14] [15] |

| Fragment m/z | Relative Intensity | Assignment | Source Reference |

|---|---|---|---|

| 172 (M⁺) | Molecular ion | [C₈H₁₂O₄]⁺ | [10] [11] |

| 99 | 99.99% (base peak) | Loss of C₃H₅O₂ | [10] |

| 127 | 29.36-68.80% | Loss of C₂H₅O | [10] |

| 53 | 25.90% | C₄H₅⁺ | [10] |

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source Reference |

|---|---|---|---|

| 3100-2850 | Strong | C-H stretching | [5] |

| 1730 | Strong | C=O stretching (ester) | [5] |

| 1640 | Strong | C=C stretching | [5] |

| 1220 | Strong | C-O stretching | [5] |

Purity

Physical Description

Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 269 of 274 companies with hazard statement code(s):;

H317 (99.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (80.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (72.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

71342-75-1

141-05-9

623-91-6

Wikipedia

Use Classification

General Manufacturing Information

Paint and Coating Manufacturing

2-Butenedioic acid (2Z)-, 1,4-diethyl ester: ACTIVE

2-Butenedioic acid (2E)-, 1,4-diethyl ester: ACTIVE

Dates

2: Hiemstra S, Niemeijer M, Koedoot E, Wink S, Klip JE, Vlasveld M, de Zeeuw E, van Os B, White A, Water BV. Comprehensive Landscape of Nrf2 and p53 Pathway Activation Dynamics by Oxidative Stress and DNA Damage. Chem Res Toxicol. 2017 Apr 17;30(4):923-933. doi: 10.1021/acs.chemrestox.6b00322. Epub 2016 Dec 16. PubMed PMID: 27982581.

3: Zhang D, Jin B, Ondrejcak T, Rowan MJ. Opposite in vivo effects of agents that stimulate or inhibit the glutamate/cysteine exchanger system xc- on the inhibition of hippocampal LTP by Aß. Hippocampus. 2016 Dec;26(12):1655-1665. doi: 10.1002/hipo.22667. Epub 2016 Oct 18. PubMed PMID: 27701797.

4: Iso T, Suzuki T, Baird L, Yamamoto M. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells. Mol Cell Biol. 2016 Nov 28;36(24):3100-3112. Print 2016 Dec 15. PubMed PMID: 27697860; PubMed Central PMCID: PMC5126296.

5: Mahboubi H, Koromilas AE, Stochaj U. AMP Kinase Activation Alters Oxidant-Induced Stress Granule Assembly by Modulating Cell Signaling and Microtubule Organization. Mol Pharmacol. 2016 Oct;90(4):460-8. doi: 10.1124/mol.116.105494. Epub 2016 Jul 18. PubMed PMID: 27430620.

6: Chigusa Y, Kishore AH, Mogami H, Word RA. Nrf2 Activation Inhibits Effects of Thrombin in Human Amnion Cells and Thrombin-Induced Preterm Birth in Mice. J Clin Endocrinol Metab. 2016 Jun;101(6):2612-21. doi: 10.1210/jc.2016-1059. Epub 2016 Apr 6. PubMed PMID: 27050800.

7: Queiroz MC, Sato ME. Pyrethroid resistance in Phytoseiulus macropilis (Acari: Phytoseiidae): cross-resistance, stability and effect of synergists. Exp Appl Acarol. 2016 Jan;68(1):71-82. doi: 10.1007/s10493-015-9984-2. Epub 2015 Nov 3. PubMed PMID: 26530989.

8: Yi D, Hou Y, Wang L, Long M, Hu S, Mei H, Yan L, Hu CA, Wu G. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. Amino Acids. 2016 Feb;48(2):523-33. doi: 10.1007/s00726-015-2105-z. Epub 2015 Oct 3. PubMed PMID: 26433892.

9: Yanola J, Chamnanya S, Lumjuan N, Somboon P. Insecticides resistance in the Culex quinquefasciatus populations from northern Thailand and possible resistance mechanisms. Acta Trop. 2015 Sep;149:232-8. doi: 10.1016/j.actatropica.2015.06.011. Epub 2015 Jun 16. PubMed PMID: 26091622.

10: Albano R, Raddatz NJ, Hjelmhaug J, Baker DA, Lobner D. Regulation of System xc(-) by Pharmacological Manipulation of Cellular Thiols. Oxid Med Cell Longev. 2015;2015:269371. doi: 10.1155/2015/269371. Epub 2015 Apr 9. PubMed PMID: 25949770; PubMed Central PMCID: PMC4407525.

11: Kumagai T, Kozakai Y, Ishino T, Yajima Y, Nakagawa Y, Imai H. Nrf2 up-regulates the induction of acidic sphingomyelinase by electrophiles. J Biochem. 2015 Aug;158(2):127-37. doi: 10.1093/jb/mvv030. Epub 2015 Mar 11. PubMed PMID: 25762726.

12: Muthusamy R, Shivakumar MS. Resistance selection and molecular mechanisms of cypermethrin resistance in red hairy caterpillar (Amsacta albistriga walker). Pestic Biochem Physiol. 2015 Jan;117:54-61. doi: 10.1016/j.pestbp.2014.10.009. Epub 2014 Oct 22. PubMed PMID: 25619912.

13: Peternelj TT, Marsh SA, Strobel NA, Matsumoto A, Briskey D, Dalbo VJ, Tucker PS, Coombes JS. Glutathione depletion and acute exercise increase O-GlcNAc protein modification in rat skeletal muscle. Mol Cell Biochem. 2015 Feb;400(1-2):265-75. doi: 10.1007/s11010-014-2283-0. Epub 2014 Nov 23. PubMed PMID: 25416863.

14: Maruyama A, Mimura J, Itoh K. Non-coding RNA derived from the region adjacent to the human HO-1 E2 enhancer selectively regulates HO-1 gene induction by modulating Pol II binding. Nucleic Acids Res. 2014 Dec 16;42(22):13599-614. doi: 10.1093/nar/gku1169. Epub 2014 Nov 17. PubMed PMID: 25404134; PubMed Central PMCID: PMC4267629.

15: He Y, Zhang J, Chen J. Effect of synergists on susceptibility to chlorantraniliprole in field populations of Chilo suppressalis (Lepidoptera: Pyralidae). J Econ Entomol. 2014 Apr;107(2):791-6. PubMed PMID: 24772562.

16: Kumar SM, Swaminathan K, Clemens DL, Dey A. GSH protects against oxidative stress and toxicity in VL-17A cells exposed to high glucose. Eur J Nutr. 2015 Mar;54(2):223-34. doi: 10.1007/s00394-014-0703-2. Epub 2014 Apr 23. PubMed PMID: 24756473.

17: Lopatina IuV, Eremina OIu, Iakovlev ÉA. [Pyrethroid resistance mechanisms in the body lice Pediculus humanus humanus L.: detoxification enzyme systems]. Med Parazitol (Mosk). 2014 Jan-Mar;(1):19-24. Russian. PubMed PMID: 24738222.

18: Corsini E, Galbiati V, Esser PR, Pinto A, Racchi M, Marinovich M, Martin SF, Galli CL. Role of PKC-β in chemical allergen-induced CD86 expression and IL-8 release in THP-1 cells. Arch Toxicol. 2014 Feb;88(2):415-24. doi: 10.1007/s00204-013-1144-z. Epub 2013 Oct 18. PubMed PMID: 24136171.

19: Chung JH, Kim YS, Noh K, Lee YM, Chang SW, Kim EC. Deferoxamine promotes osteoblastic differentiation in human periodontal ligament cells via the nuclear factor erythroid 2-related factor-mediated antioxidant signaling pathway. J Periodontal Res. 2014 Oct;49(5):563-73. doi: 10.1111/jre.12136. Epub 2013 Oct 1. PubMed PMID: 24111577.

20: Nakagawa Y, Suzuki T, Nakajima K, Inomata A, Ogata A, Nakae D. Effects of N-acetyl-L-cysteine on target sites of hydroxylated fullerene-induced cytotoxicity in isolated rat hepatocytes. Arch Toxicol. 2014 Jan;88(1):115-26. doi: 10.1007/s00204-013-1096-3. Epub 2013 Jul 23. PubMed PMID: 23877122.